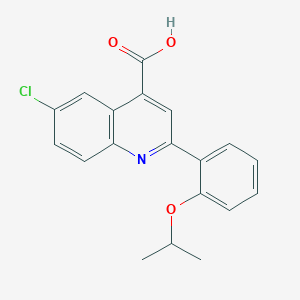
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 932886-81-2 . Its molecular weight is 341.79 and its IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” can be represented by the linear formula: C19H16ClNO3 . The InChI Code for this compound is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” include a molecular weight of 341.79 . The compound’s IUPAC name is 6-chloro-2-(2-isopropoxyphenyl)-4-quinolinecarboxylic acid . Its InChI Code is 1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) .Applications De Recherche Scientifique
Drug Discovery and Development
Quinoline derivatives are pivotal in the field of medicinal chemistry, serving as a scaffold for drug discovery . The structural complexity and functional diversity of these compounds allow for the synthesis of various pharmacologically active molecules. Specifically, 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be utilized in the development of new therapeutic agents targeting a range of diseases.
Antimicrobial Agents
The quinoline nucleus is integral to many compounds exhibiting antibacterial and antifungal properties . As such, our compound of interest could be synthesized into derivatives that serve as potent antimicrobial agents, potentially addressing the growing concern of antibiotic resistance.
Antimalarial Activity
Quinoline-based compounds have a long history of use in antimalarial drugs, with chloroquine being one of the most notable examples. Derivatives of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid may be explored for their efficacy against malaria, contributing to the fight against this life-threatening disease .
Anticancer Research
Quinoline derivatives are also explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. Research into 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid could lead to the development of novel oncology treatments .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic effects of quinoline derivatives make them candidates for the treatment of pain and inflammation-related disorders. The compound could be modified to enhance these properties for potential use in clinical settings .
Central Nervous System (CNS) Agents
Quinoline derivatives have shown promise as CNS agents, with potential applications in neurodegenerative diseases and psychiatric disorders. Investigating the effects of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid on the CNS could open up new avenues for treating such conditions .
Safety and Hazards
Orientations Futures
The future directions for “6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential as inhibitors of alkaline phosphatases . Additionally, the development of new synthesis protocols and the exploration of green reaction protocols could be areas of future research .
Propriétés
IUPAC Name |
6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXUVDUTNYKMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)


